YM-46303
Overview
Description
YM-46303 is a selective and potent muscarinic receptor antagonist that exhibits high affinity for the M3 receptor. It is primarily used in scientific research to study bradycardia in medullary rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
YM-46303 is synthesized through a series of chemical reactions involving quinuclidinyl heteroarylcarbamate derivatives. The synthesis involves the formation of biphenylylcarbamate derivatives, which are then subjected to various reaction conditions to achieve the desired compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
YM-46303 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used for further research and development .
Scientific Research Applications
YM-46303 has a wide range of scientific research applications, including:
Chemistry: Used to study the properties and reactions of muscarinic receptor antagonists.
Biology: Used to investigate the effects of muscarinic receptor antagonists on biological systems.
Medicine: Potential therapeutic applications for conditions such as urinary incontinence and bradycardia.
Industry: Used in the development of new pharmaceuticals and chemical products
Mechanism of Action
YM-46303 exerts its effects by selectively binding to the M3 receptor, thereby inhibiting its activity. This leads to a reduction in bladder pressure and salivary secretion, making it useful for the treatment of urinary urge incontinence. The molecular targets involved include the M1 and M3 receptors, with a higher affinity for the M3 receptor .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used for similar therapeutic applications.
Tiotropium Bromide: A long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease.
Darifenacin Hydrobromide: A selective muscarinic receptor antagonist used for the treatment of overactive bladder.
Uniqueness
YM-46303 is unique in its high selectivity for the M3 receptor over the M2 receptor, making it more effective and with fewer side effects compared to other similar compounds .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-yl N-(2-phenylphenyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-19(24-20-10-13-22(14-11-20)15-12-20)21-18-9-5-4-8-17(18)16-6-2-1-3-7-16;/h1-9H,10-15H2,(H,21,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBLNWRGQSNWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)OC(=O)NC3=CC=CC=C3C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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